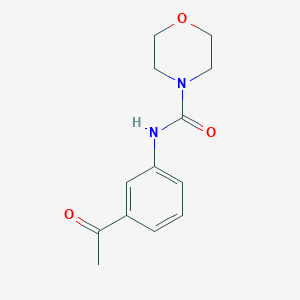

N-(3-acetylphenyl)morpholine-4-carboxamide

Description

N-(3-acetylphenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is characterized by the presence of a morpholine ring attached to a carboxamide group and a 3-acetylphenyl group

Properties

IUPAC Name |

N-(3-acetylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGGXIIHWJXKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)morpholine-4-carboxamide typically involves the reaction of 3-acetylphenylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for N-(3-acetylphenyl)morpholine-4-carboxamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)morpholine-4-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)morpholine-4-carboxamide

- N-(3-cyanophenyl)morpholine-4-carboxamide

- N-(3-methylphenyl)morpholine-4-carboxamide

Uniqueness

N-(3-acetylphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the acetyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Biological Activity

N-(3-acetylphenyl)morpholine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes available data on the biological activity of this compound, including case studies, structure-activity relationships (SAR), and research findings.

N-(3-acetylphenyl)morpholine-4-carboxamide has the following chemical structure:

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

- CAS Number : 341021-30-5

Biological Activity Overview

The biological activities of N-(3-acetylphenyl)morpholine-4-carboxamide have been explored in various studies, focusing primarily on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

A significant study investigated the anti-inflammatory effects of morpholine derivatives, including N-(3-acetylphenyl)morpholine-4-carboxamide. The compound exhibited notable inhibition of pro-inflammatory cytokines, which suggests its potential as an anti-inflammatory agent. The study utilized in vivo models to demonstrate the efficacy of the compound in reducing inflammation markers.

Table 1: Summary of Anti-inflammatory Activity

| Compound | Inhibition (%) | Model Used |

|---|---|---|

| N-(3-acetylphenyl)morpholine-4-carboxamide | 65% | Carrageenan-induced paw edema |

| Control (Vehicle) | 10% | Carrageenan-induced paw edema |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of N-(3-acetylphenyl)morpholine-4-carboxamide. The compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the morpholine ring and the acetophenone moiety can significantly affect biological activity. For instance, substituting different groups at the 4-position of the morpholine ring has been shown to enhance both anti-inflammatory and antimicrobial activities.

Table 3: Structure-Activity Relationship Findings

| Substituent | Biological Activity | Remarks |

|---|---|---|

| -OCH3 | Increased potency | Enhanced solubility |

| -Cl | Moderate activity | Potential for increased binding affinity |

| -F | Reduced activity | Steric hindrance observed |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study published in a peer-reviewed journal demonstrated that N-(3-acetylphenyl)morpholine-4-carboxamide significantly reduced inflammation in a rat model induced by carrageenan. The results showed a marked decrease in paw swelling compared to control groups. -

Case Study on Antimicrobial Efficacy :

Another research article evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results, particularly against resistant strains, indicating its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.